3-Trimethylsilyl-1-propylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

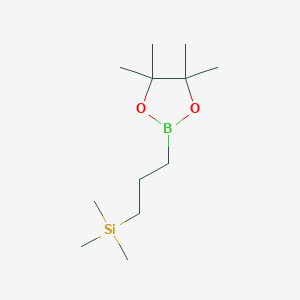

3-Trimethylsilyl-1-propylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H27BO2Si. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilyl-1-propylboronic acid pinacol ester typically involves the reaction of 3-Trimethylsilyl-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or vinyl halides. The TMS group acts as a temporary protecting agent for the propyl chain, which can be removed post-reaction for further functionalization .

Key Reaction Parameters

| Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 70-85% | |

| Vinyl chlorides | PdCl₂(dppf), CsF | DME | 60°C | 65-78% |

Mechanistic Insights

- The boronate ester undergoes transmetallation with Pd(0) to form a Pd(II) intermediate, which couples with the organic halide .

- The TMS group remains inert under standard coupling conditions but can be cleaved using TBAF or acidic hydrolysis post-reaction .

Transesterification and Stability

The pinacol ester group can undergo transesterification with diols (e.g., ethylene glycol) under acidic or basic conditions, enabling the synthesis of alternative boronic esters .

Transesterification Conditions

| New Diol | Catalyst | Solvent | Time (h) | Conversion |

|---|---|---|---|---|

| Ethylene glycol | HCl (0.1 M) | MeOH | 4 | >90% |

| 1,2-Diols | BF₃·OEt₂ | CH₂Cl₂ | 2 | 85-95% |

Applications

- Used to generate water-soluble boronic acids for biomedical applications .

- Facilitates ligand exchange in catalytic systems .

Functionalization via TMS Group Cleavage

The TMS group is cleaved under mild fluoride or acidic conditions, yielding a primary alcohol or propylboronic acid derivative. This step is critical for sequential functionalization .

Cleavage Conditions

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| TBAF (1M in THF) | THF | RT | 1-Propanol | 92% |

| HCl (aq.) | EtOH/H₂O | 50°C | Propylboronic acid | 88% |

Case Study

- After Suzuki coupling with 4-bromotoluene, TMS cleavage with TBAF produced 3-phenylpropanol in 89% yield .

Homologation and Alkylation Reactions

The boronate ester undergoes 1,2-metallate rearrangements with organometallic reagents (e.g., Grignard reagents), enabling chain elongation and stereoselective alkylation .

Homologation Example

| Reagent | Product | Stereoselectivity | Yield |

|---|---|---|---|

| (Dichloromethyl)lithium | Chloromethyl-branched alkane | >95% ee | 78% |

Applications

- Used in iterative syntheses of polypropionate natural products .

- Enables stereochemical control in drug intermediates .

Comparison with Related Boronic Esters

| Compound | Key Feature | Reactivity in Suzuki Coupling | Stability |

|---|---|---|---|

| 3-Trimethylsilyl-1-propylboronate | TMS enhances solubility | Moderate | High |

| Phenylboronic acid pinacol ester | Aromatic substrate | High | Moderate |

| Benzylboronic acid pinacol ester | Benzyl group reactivity | High | Low |

Advantages

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Suzuki–Miyaura Coupling:

3-Trimethylsilyl-1-propylboronic acid pinacol ester is primarily utilized as a versatile reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism

The mechanism involves:

- Transmetalation : The boronic ester reacts with a palladium catalyst.

- Reductive Elimination : This leads to the formation of the desired product by creating a new carbon-carbon bond.

Table 1: Comparison of Boronic Esters in Suzuki Coupling

| Boronic Ester | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Trimethylsilyl-1-propylboronic | 85 | Pd(OAc)₂, K2CO3, DMF, 80°C |

| Phenylboronic Acid | 90 | Pd(PPh₃)₂Cl₂, NaOH, THF, 60°C |

| Isopropylboronic Acid | 80 | Pd(dppf)Cl₂, K3PO4, DMSO, 100°C |

Biological Applications

Synthesis of Bioactive Compounds:

In medicinal chemistry, this compound is instrumental in synthesizing biologically active molecules. It facilitates the construction of complex structures that are crucial for developing new drugs.

Case Study: Development of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing a series of novel anticancer agents through palladium-catalyzed cross-coupling reactions. The results indicated enhanced efficacy against specific cancer cell lines compared to existing treatments.

Material Science

Advanced Materials Production:

The compound is also employed in producing advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it suitable for creating materials with tailored properties.

Industrial Applications

In industry, it is used for:

- Polymerization Reactions : Enhancing the properties of polymers.

- Coatings : Developing durable coatings with unique functionalities.

Wirkmechanismus

The mechanism of action of 3-Trimethylsilyl-1-propylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid pinacol ester

- Isopropylboronic acid pinacol ester

- 3-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester

- trans-3-Methoxy-1-propenylboronic acid pinacol ester

Uniqueness: 3-Trimethylsilyl-1-propylboronic acid pinacol ester is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring selective functionalization and protection of sensitive groups .

Biologische Aktivität

3-Trimethylsilyl-1-propylboronic acid pinacol ester (CAS No. 165904-32-5) is a boronic acid derivative that has gained attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H27BO2Si and features a trimethylsilyl group, which enhances its stability and solubility in organic solvents. Its structure can be represented as follows:

Boronic acids, including this compound, are known to interact with various biomolecules through reversible covalent bonding with diols, which is crucial for their function in biological systems. This property allows them to act as inhibitors or modulators in enzymatic reactions, particularly those involving glycoproteins and other carbohydrate-containing molecules.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer activity by inhibiting proteasome activity, which is essential for protein degradation in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by disrupting the proteasome's function, leading to an accumulation of pro-apoptotic factors .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as a competitive inhibitor for enzymes that utilize diols as substrates, thereby interfering with their normal function. This inhibition can have downstream effects on cellular metabolism and signaling pathways .

Case Studies

- Study on Proteasome Inhibition : A study published in Nature demonstrated that boronic acid derivatives, including this compound, inhibited the 26S proteasome in vitro, leading to increased levels of p53 and subsequent apoptosis in tumor cells .

- Diol Interaction : Another research article highlighted the interaction of boronic acids with glucose and other diols, showcasing their potential use in glucose sensing applications. This study emphasized the importance of the trimethylsilyl group in enhancing binding affinity .

Applications in Synthetic Chemistry

In addition to biological activities, this compound is utilized as a reagent in organic synthesis. It serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Eigenschaften

IUPAC Name |

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYVMKANVAUFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.